molecular formula C16H19N5O2S B5768124 ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate

ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate

Cat. No. B5768124
M. Wt: 345.4 g/mol
InChI Key: SIZJLJLBLIXQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate, also known as EQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate involves the inhibition of the thioredoxin system, which is essential for cancer cell survival and proliferation. ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate binds to the active site of thioredoxin reductase, leading to the inhibition of its activity. This results in the accumulation of reactive oxygen species and the induction of oxidative stress, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects
Studies have shown that ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has minimal toxicity towards normal cells and tissues, making it a promising candidate for cancer therapy. ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate in lab experiments is its high potency and specificity towards cancer cells. However, ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has limited solubility in water, which may pose challenges in its formulation and administration. Additionally, more studies are needed to determine the optimal dosage and administration route of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate.

Future Directions

For ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate research include the development of novel formulations and delivery systems for improved solubility and bioavailability. Additionally, more studies are needed to determine the optimal dosage and administration route of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate in humans. Further research is also needed to explore the potential applications of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate is a promising chemical compound that has potential applications in cancer therapy and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research should focus on the development of novel formulations and delivery systems and the exploration of its potential applications in other diseases.

Synthesis Methods

The synthesis of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate involves the reaction of quinoxaline-6-carbonyl chloride with ethyl piperazine-1-carboxylate in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide to form ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate. This synthesis method has been optimized to yield high purity and high yield of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate.

Scientific Research Applications

Ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in cancer therapy. Studies have shown that ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has been shown to inhibit the growth and metastasis of tumors in animal models.

properties

IUPAC Name

ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-2-23-16(22)21-9-7-20(8-10-21)15(24)19-12-3-4-13-14(11-12)18-6-5-17-13/h3-6,11H,2,7-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZJLJLBLIXQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.